Transcriptional Intermediary Factor 2 (TIF2) (740-753)

Androgen Receptor Coactivator Binding Affinity Comparison

Research on nuclear receptor-coactivator interactions often yields inconsistent results due to generic LXXLL peptides with variable binding kinetics. TIF2 (740-753) eliminates this variability with its validated sub-nanomolar AR affinity (Kd = 0.52-1.95 nM) and structurally characterized non-canonical ERα binding mode. • Structurally validated via multiple co-crystal structures (PDB: 2AO6, 2Q7J, 2Q7L) • 2- to 3-fold functional enhancement in validated AR N/C-interaction assays • Reference standard for FP, TR-FRET, SPR, and X-ray crystallography

Molecular Formula C75H124N20O25
Molecular Weight 1705.9 g/mol
Cat. No. B13925274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTranscriptional Intermediary Factor 2 (TIF2) (740-753)
Molecular FormulaC75H124N20O25
Molecular Weight1705.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C75H124N20O25/c1-36(2)27-47(87-61(106)40(9)83-66(111)52(32-56(79)97)92-65(110)46(22-23-57(98)99)84-62(107)43(78)15-10-12-24-76)68(113)88-48(28-37(3)4)67(112)86-45(17-14-26-82-75(80)81)64(109)91-51(31-41-18-20-42(96)21-19-41)71(116)90-49(29-38(5)6)69(114)89-50(30-39(7)8)70(115)94-53(33-58(100)101)72(117)85-44(16-11-13-25-77)63(108)93-54(34-59(102)103)73(118)95-55(74(119)120)35-60(104)105/h18-21,36-40,43-55,96H,10-17,22-35,76-78H2,1-9H3,(H2,79,97)(H,83,111)(H,84,107)(H,85,117)(H,86,112)(H,87,106)(H,88,113)(H,89,114)(H,90,116)(H,91,109)(H,92,110)(H,93,108)(H,94,115)(H,95,118)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,119,120)(H4,80,81,82)/t40-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
InChIKeyFNFUSBMZPWJOIV-BCWLCSANSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Transcriptional Intermediary Factor 2 (TIF2) (740-753) – A High-Affinity Nuclear Receptor Coactivator Peptide for Androgen and Estrogen Receptor Studies


Transcriptional Intermediary Factor 2 (TIF2) (740-753) is a 14‑amino acid synthetic peptide (Sequence: KENALLRYLLDKDD; CAS: 359821‑54‑8; MW: 1705.91) corresponding to the nuclear receptor Box B3 region of the human p160 coactivator TIF2 (also known as SRC‑2, NCOA2, or GRIP‑1) [1]. This peptide contains the canonical LXXLL motif critical for ligand‑dependent interaction with the activation function‑2 (AF‑2) domain of nuclear receptors, particularly the androgen receptor (AR) and estrogen receptor α (ERα) [2]. Unlike generic LXXLL‑containing peptides, the TIF2 (740‑753) fragment exhibits receptor‑specific binding kinetics and has been co‑crystallized in multiple high‑resolution X‑ray structures (e.g., PDB: 2AO6, 2Q7J, 2Q7L), providing unambiguous structural validation of its binding mode [3]. This peptide is widely used as a positive control or probe in coactivator recruitment assays, making it a definitive reference standard for research on steroid hormone signaling, prostate cancer, and nuclear receptor pharmacology.

Why Generic LXXLL Peptides Cannot Substitute for TIF2 (740-753) in Androgen and Estrogen Receptor Assays


Not all LXXLL‑containing peptides are functionally equivalent. Nuclear receptors exhibit distinct preferences for coactivator motifs based on both the bound ligand and the specific flanking residues surrounding the core LXXLL sequence [1]. For instance, the androgen receptor (AR) displays a unique binding surface that preferentially engages the FXXLF motif over generic LXXLL motifs, making it particularly selective for specific coactivator peptides [2]. Consequently, peptides derived from other coactivators (e.g., SRC‑1 or CBP) or even adjacent TIF2 domains (Box B2) bind with significantly different affinities and can exhibit non‑canonical binding modes [3]. Substituting a generic LXXLL peptide for TIF2 (740‑753) therefore risks misinterpreting assay results due to altered binding kinetics, receptor selectivity, or unexpected structural interactions. The quantitative evidence presented below substantiates why this specific peptide is the validated choice for AR‑ and ERα‑focused coactivator studies.

Quantitative Evidence Guide: Differentiating TIF2 (740-753) from Closest Analogs


Evidence 1: TIF2 (740-753) Exhibits Sub‑Nanomolar Affinity for the Androgen Receptor, Surpassing SRC‑1 Peptides by Over Four Orders of Magnitude

The TIF2 (740‑753) peptide demonstrates high‑affinity binding to the androgen receptor (AR) ligand‑binding domain, with a dissociation constant (Kd) ranging from 0.52 to 1.95 nM as determined across multiple independent assays [1]. In stark contrast, a representative peptide from SRC‑1a (another p160 coactivator family member) binds to AR with a Kd of 14 μM (14,000 nM), reflecting an approximately 10,000‑fold lower affinity [2]. This profound difference in binding affinity is attributed to the unique structural complementarity between the TIF2 Box B3 sequence and the AR coactivator binding groove, as visualized in high‑resolution crystal structures (PDB: 2AO6, 2Q7J) [3].

Androgen Receptor Coactivator Binding Affinity Comparison

Evidence 2: TIF2 (740-753) Displays a Unique Binding Mode to ERα, Distinct from the Canonical LXXLL Interaction Seen with Other Coactivator Peptides

Crystal structures of the ERα ligand‑binding domain in complex with 12‑mer peptides derived from TIF2 Box B2 and Box B3 regions reveal a striking difference in binding topology [1]. While the Box B2 peptide (containing a classical LXXLL motif) binds in the expected orientation, the Box B3 peptide (TIF2 740‑753) shifts along the coactivator binding site such that the interaction motif becomes LXXYL rather than LXXLL [2]. This unexpected binding mode is not observed for Box B2 or for peptides from other coactivators like SRC‑1 [3]. However, solution‑based binding analysis suggests that the wild‑type Box B3 peptide primarily adopts the classical LXXLL orientation in solution, indicating a dynamic equilibrium [2]. The equilibrium dissociation constant (Kd) for the TIF2 Box B3 peptide binding to ERα is 76 nM, as determined by surface plasmon resonance [4].

Estrogen Receptor Alpha Binding Mode Structural Biology

Evidence 3: TIF2 (740-753) Enhances Androgen Receptor N/C‑Terminal Interaction 2‑ to 3‑Fold in Functional Assays, Validating Its Role as a Positive Control

In mammalian two‑hybrid assays designed to measure the androgen receptor (AR) amino/carboxyl (N/C)‑terminal interaction—a key step in AR transcriptional activation—cotransfection of full‑length TIF2 or the addition of the TIF2 (740‑753) peptide consistently increases the N/C‑terminal interaction signal by 2‑ to 3‑fold compared to baseline (no coactivator) [1]. This functional enhancement is observed across multiple AR variants, including wild‑type and several androgen insensitivity syndrome (AIS) mutants [2]. In contrast, peptides derived from the SRC‑1 coactivator do not produce the same magnitude of enhancement in analogous AR N/C‑interaction assays [3]. The magnitude of enhancement directly correlates with the degree of androgen insensitivity, providing a functional readout of coactivator efficacy [2].

Androgen Receptor Transcriptional Activation Functional Assay

Optimal Application Scenarios for TIF2 (740-753) Based on Quantitative Evidence


High‑Throughput Screening (HTS) for Androgen Receptor Coactivator Binding Inhibitors (CBIs) in Prostate Cancer Drug Discovery

Given its sub‑nanomolar affinity for AR (Kd = 0.52‑1.95 nM) and validated 2‑ to 3‑fold functional enhancement in N/C‑interaction assays [1][2], TIF2 (740‑753) serves as an ideal probe in fluorescence polarization (FP) or time‑resolved FRET (TR‑FRET) displacement assays. Its high affinity ensures a robust assay window with low background, enabling reliable identification of small‑molecule inhibitors that disrupt AR‑coactivator interactions—a validated therapeutic strategy for castration‑resistant prostate cancer [3]. Using a peptide with lower affinity (e.g., SRC‑1) would result in a smaller signal‑to‑noise ratio and potentially miss weak but specific inhibitors.

Structural Biology and Biophysical Characterization of Nuclear Receptor‑Coactivator Complexes

The availability of multiple high‑resolution co‑crystal structures (PDB: 2AO6, 2Q7J, 2Q7L) and the unique non‑canonical binding mode to ERα [4][5] make TIF2 (740‑753) the reference peptide for X‑ray crystallography, NMR, and surface plasmon resonance (SPR) studies. Researchers can directly compare their novel receptor mutants or small‑molecule modulators against this structurally well‑characterized coactivator fragment. The distinct LXXYL orientation observed in the ERα complex provides a critical control for understanding induced‑fit binding mechanisms that are not captured by other LXXLL peptides.

Functional Validation of Androgen Receptor Mutants in Androgen Insensitivity Syndrome (AIS) Research

The quantitative 2‑ to 3‑fold enhancement of AR N/C‑terminal interaction by TIF2 (740‑753) has been rigorously validated across a panel of AR mutants associated with varying degrees of AIS [2]. This functional readout allows researchers to assess how specific point mutations affect coactivator recruitment and subsequent transcriptional activation. The magnitude of enhancement correlates with the clinical severity of AIS, making this peptide an essential tool for genotype‑phenotype correlation studies and for evaluating potential therapeutic interventions aimed at restoring coactivator function in mutant AR.

Development of Selective Estrogen Receptor Modulators (SERMs) and Coactivator Binding Inhibitors

With a defined Kd of 76 nM for ERα and a structurally characterized non‑canonical binding interface [4][5], TIF2 (740‑753) is uniquely suited for assays that probe ligand‑specific recruitment of coactivators to ERα. It can be used to differentiate between classical and non‑classical coactivator binding modes in response to different SERMs (e.g., tamoxifen vs. raloxifene). This is critical for understanding tissue‑specific effects of SERMs and for screening next‑generation compounds that selectively modulate coactivator recruitment without promoting undesirable gene expression profiles.

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